molecular formula C19H24N2S B1202884 (S)-ethopropazine CAS No. 852369-52-9

(S)-ethopropazine

Cat. No.: B1202884
CAS No.: 852369-52-9
M. Wt: 312.5 g/mol
InChI Key: CDOZDBSBBXSXLB-HNNXBMFYSA-N
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Description

(S)-profenamine is the (S)-enantiomer of profenamine. It is an enantiomer of a (R)-profenamine.

Scientific Research Applications

Clinical Applications

1.1 Treatment of Parkinson's Disease
(S)-Ethopropazine has been utilized in clinical settings for over three decades to alleviate symptoms associated with Parkinson's disease. It functions primarily as an anticholinergic agent, which helps to reduce tremors and rigidity in patients. Despite its long-standing use, there remains a lack of comprehensive pharmacokinetic data in humans, which limits the understanding of its efficacy and metabolism .

1.2 Repurposing for Heroin Addiction
Recent studies have explored the potential of this compound as a blocker of heroin activation. Research indicates that it can attenuate the physiological effects of heroin when administered prior to heroin injection in animal models. This suggests a promising avenue for repurposing this compound in addiction therapy, potentially as a standalone treatment or in combination with other agents .

Research Applications

2.1 Synthesis and Enantiomer Separation
The synthesis of this compound has been achieved through various chemoenzymatic methods, allowing for the production of enantiomerically pure compounds. A notable study demonstrated a lipase-catalyzed kinetic resolution process that yielded high enantiomeric purity (84–98% ee) for both (S)- and (R)-enantiomers . This advancement not only facilitates the production of this compound but also enhances the understanding of its stereoselective interactions with biological targets.

2.2 Interaction with Butyrylcholinesterase
Research has highlighted the interaction between this compound and butyrylcholinesterase (BChE), revealing a significantly higher affinity for the (R)-configured enantiomer. This finding underscores the importance of stereochemistry in drug interactions and may inform future drug design aimed at targeting specific enzymatic pathways .

Pharmacological Studies

3.1 Anticancer Potential
Emerging studies have investigated the anticancer properties of phenothiazine derivatives, including this compound. While direct evidence for its anticancer activity is limited, related compounds have shown promise in inhibiting osteoclast formation, suggesting potential applications in treating bone loss associated with conditions like osteoporosis .

3.2 Transition Metal Complexes
Research into transition metal complexes involving this compound has revealed interesting properties that may enhance its pharmacological profile. Complexes formed with metals such as zinc and cadmium have been synthesized, indicating potential applications in drug delivery systems or as novel therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for producing (S)-ethopropazine with high enantiomeric purity?

  • Methodological Answer : this compound synthesis typically involves asymmetric catalysis or chiral resolution. For example, chiral HPLC or enzymatic resolution can isolate the (S)-enantiomer from racemic mixtures. Detailed protocols should specify catalysts (e.g., Sharpless catalysts), solvents, and purification steps. Characterization via chiral column chromatography and optical rotation measurements is critical to confirm enantiopurity (>98% ee) .

Q. What biochemical assays are commonly used to evaluate this compound’s inhibitory effects on butyrylcholinesterase (BChE)?

  • Methodological Answer : BChE inhibition assays often use Ellman’s method, monitoring thiocholine production spectrophotometrically at 412 nm. Key parameters include substrate concentration (e.g., 0.5 mM butyrylthiocholine), enzyme activity normalization against controls (DMSO and ethopropazine-positive controls), and IC50 calculation via four-parameter Hill equation fitting . Plate-based high-throughput screening (HTS) protocols require normalization: % Activity = [(V_compound – V_DMSO)/(V_DMSO – V_pos)] × 100 .

Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature), enzyme sources (human vs. recombinant BChE), or data normalization methods. To resolve conflicts:

  • Replicate experiments under standardized conditions.
  • Validate using orthogonal assays (e.g., isothermal titration calorimetry).
  • Apply statistical tools (e.g., Bland-Altman analysis) to assess inter-study variability .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s stereospecific interactions with BChE?

  • Methodological Answer :

  • Variable Control : Ensure chiral stability by testing this compound under physiological conditions (e.g., 37°C, pH 7.4) to rule out racemization.
  • Structural Analysis : Use X-ray crystallography or molecular docking to compare binding affinities of (S)- and (R)-enantiomers.
  • Kinetic Studies : Perform Michaelis-Menten analyses to determine inhibition mode (competitive/non-competitive) and Ki values .

Q. How can researchers integrate conflicting data on this compound’s off-target effects into a coherent mechanistic model?

  • Methodological Answer :

  • Data Triangulation : Cross-reference high-throughput screening data (e.g., PubChem BioAssay) with transcriptomic/proteomic datasets to identify secondary targets.
  • Pathway Analysis : Use tools like STRING or KEGG to map off-target interactions onto biological pathways.
  • Contradiction Resolution : Apply iterative qualitative analysis (e.g., coding contradictions as themes) and validate hypotheses via CRISPR-based gene silencing .

Q. What strategies improve reproducibility in (S)-ethopropazole pharmacokinetic (PK) studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt CONSORT-like guidelines for animal/human PK studies, detailing dose, administration route, and sampling intervals.
  • Analytical Rigor : Use LC-MS/MS for plasma quantification with deuterated internal standards. Report limits of detection (LOD) and matrix effects.
  • Data Transparency : Share raw datasets and code for non-compartmental analysis (NCA) in repositories like Zenodo .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response) using software like GraphPad Prism. Report R², Hill slope, and confidence intervals.
  • Outlier Management : Apply Grubbs’ test or robust regression for HTS data.
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .

Q. How can researchers validate computational predictions of this compound’s metabolic pathways?

  • Methodological Answer :

  • In Silico Tools : Use CYP450 interaction models (e.g., StarDrop, Schrödinger) to predict metabolites.
  • In Vitro Validation : Incubate this compound with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS.
  • Isotope Tracing : Employ ¹⁴C-labeled this compound to track metabolic fate in vivo .

Q. Ethical and Reporting Standards

Q. What are the minimum data requirements for publishing (S)-ethopropazole-related research in peer-reviewed journals?

  • Methodological Answer :

  • Experimental Details : Provide synthesis protocols (CAS numbers, purity), assay conditions (temperature, buffer composition), and raw data tables.
  • Ethics Compliance : For in vivo studies, include IACUC/IRB approval numbers and ARRIVE guidelines adherence.
  • Reproducibility : Deposit spectral data (NMR, HRMS) in public databases (e.g., ChemSpider) and cite prior work per journal guidelines .

Properties

CAS No.

852369-52-9

Molecular Formula

C19H24N2S

Molecular Weight

312.5 g/mol

IUPAC Name

(2S)-N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine

InChI

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3/t15-/m0/s1

InChI Key

CDOZDBSBBXSXLB-HNNXBMFYSA-N

SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31

Isomeric SMILES

CCN(CC)[C@@H](C)CN1C2=CC=CC=C2SC3=CC=CC=C31

Canonical SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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